molecular formula C11H17NO2 B1416282 2-(3-Ethoxyphenoxy)-N-methylethanamine CAS No. 915921-56-1

2-(3-Ethoxyphenoxy)-N-methylethanamine

Cat. No. B1416282
M. Wt: 195.26 g/mol
InChI Key: DAGCKUWREJSPTH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-(3-Ethoxyphenoxy)-N-methylethanamine” is C12H19NO2 . The average mass is 209.285 Da and the monoisotopic mass is 209.141586 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Ethoxyphenoxy)-N-methylethanamine” are not well-documented .

Scientific Research Applications

Interaction with Aromatic Solvents

The study on 2-methoxyphenol (2MP) and its interaction with toluene solvent molecules highlighted the formation of weak complexes through intra- and intermolecular hydrogen bonds. This research underlines the delicate balance between molecular structure and the ability to form complexes with aromatic solvents. However, a related compound, 2-ethoxyphenol (2EP), demonstrated a marked difference in behavior, attributed to steric effects, indicating that minor structural variations can significantly impact molecular interactions and properties Junrong Zheng, K. Kwak, Xin Chen, J. Asbury, M. Fayer, 2006.

Spectroscopic and Structural Analysis

Another study focused on the synthesis and characterization of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, exploring its structural properties through spectroscopic methods and X-ray diffraction. This research contributed to a deeper understanding of molecular interactions, specifically the behavior of intermolecular contacts within compounds, providing insights into molecular geometry and the impact on chemical properties Z. Demircioğlu, G. Kaştaş, Ç. A. Kaştaş, René Frank, 2019.

Chemical Exchange and Intra-Intermolecular Hydrogen Bonding

Research on the formation and dissociation of intra-intermolecular hydrogen-bonded solute-solvent complexes, like those involving 2MP, underscores the significance of chemical exchange processes in understanding solute-solvent interactions. The study provides a detailed analysis of the dynamics of three-centered hydrogen bond complexes, offering valuable information on the formation, dissociation, and the role of molecular structure in these processes Junrong Zheng et al., 2006.

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of related compounds have unveiled their potential in applications such as optical limiters and switches. This area of research is crucial for the development of new materials with specific optical characteristics, opening up possibilities for innovative applications in technology and materials science K. Naseema et al., 2010.

Molecular Dynamics and Interaction Studies

The dynamics of molecular interactions, as observed in the case of 2-(arylazo)phenols with rhodium, reveal complex behavior involving coordination, C-H and C-C activation. Such studies contribute to our understanding of molecular interactions in metal complexes, with implications for catalysis, material science, and the synthesis of complex molecular architectures Suparna Baksi et al., 2007.

properties

IUPAC Name

2-(3-ethoxyphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-13-10-5-4-6-11(9-10)14-8-7-12-2/h4-6,9,12H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGCKUWREJSPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651109
Record name 2-(3-Ethoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxyphenoxy)-N-methylethanamine

CAS RN

915921-56-1
Record name 2-(3-Ethoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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